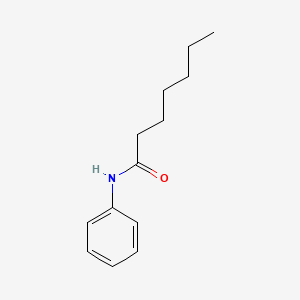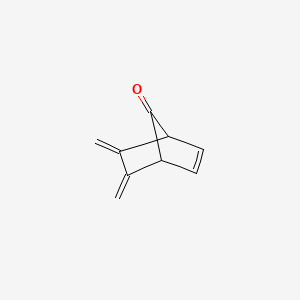
Phosphoric acid;pyridine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphoric acid;pyridine-4-carboxylic acid is a compound that combines phosphoric acid (H₃PO₄) and pyridine-4-carboxylic acid (also known as isonicotinic acid). Phosphoric acid is a triprotic acid commonly used in fertilizers, food flavoring, and industrial applications. Pyridine-4-carboxylic acid is an organic compound with the formula C₆H₅NO₂, known for its role in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphoric acid can be synthesized by reacting phosphorus pentoxide (P₂O₅) with water. Pyridine-4-carboxylic acid is typically synthesized through the oxidation of 4-methylpyridine (4-picoline) using potassium permanganate (KMnO₄) or other oxidizing agents .
Industrial Production Methods
Industrial production of phosphoric acid involves the wet process, where phosphate rock is treated with sulfuric acid (H₂SO₄) to produce phosphoric acid and calcium sulfate (gypsum). Pyridine-4-carboxylic acid is produced on an industrial scale through the catalytic oxidation of 4-methylpyridine .
Chemical Reactions Analysis
Types of Reactions
Phosphoric acid undergoes various reactions, including:
Neutralization: Reacts with bases to form phosphate salts.
Dehydration: Forms pyrophosphoric acid (H₄P₂O₇) and metaphosphoric acid (HPO₃) upon heating.
Pyridine-4-carboxylic acid undergoes:
Oxidation: Converts to pyridine-4-carboxamide (isonicotinamide) using oxidizing agents.
Reduction: Forms 4-pyridylmethanol when reduced.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Major Products
Phosphate Salts: From neutralization reactions.
Isonicotinamide: From oxidation of pyridine-4-carboxylic acid.
Scientific Research Applications
Phosphoric acid and pyridine-4-carboxylic acid have diverse applications in scientific research:
Mechanism of Action
Phosphoric acid acts as a proton donor in various biochemical reactions, playing a crucial role in energy transfer through the formation of ATP (adenosine triphosphate). Pyridine-4-carboxylic acid derivatives, such as isoniazid, inhibit the synthesis of mycolic acids in the cell walls of Mycobacterium tuberculosis, thereby exerting their antibacterial effects .
Comparison with Similar Compounds
Similar Compounds
Picolinic Acid (2-pyridinecarboxylic acid): An isomer of pyridine-4-carboxylic acid with similar chemical properties but different biological activities.
Nicotinic Acid (3-pyridinecarboxylic acid):
Uniqueness
Pyridine-4-carboxylic acid is unique due to its specific use in the synthesis of isoniazid, a critical drug in the treatment of tuberculosis. Its structure allows for specific interactions with bacterial enzymes, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
54389-10-5 |
|---|---|
Molecular Formula |
C6H8NO6P |
Molecular Weight |
221.10 g/mol |
IUPAC Name |
phosphoric acid;pyridine-4-carboxylic acid |
InChI |
InChI=1S/C6H5NO2.H3O4P/c8-6(9)5-1-3-7-4-2-5;1-5(2,3)4/h1-4H,(H,8,9);(H3,1,2,3,4) |
InChI Key |
SSBVMUQBLWDMNM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C(=O)O.OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



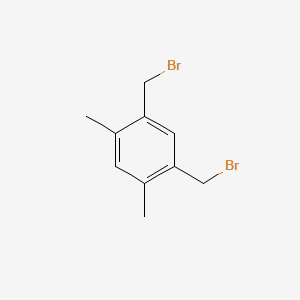

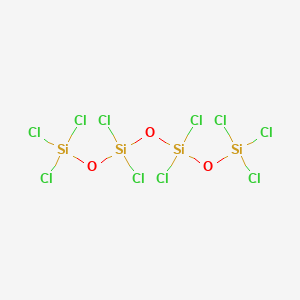
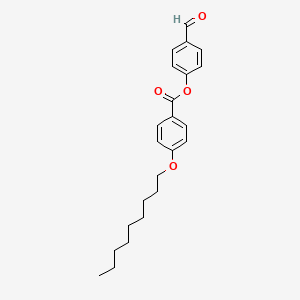
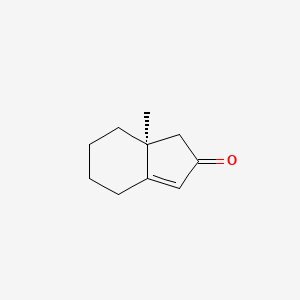
![2-[Ethyl(phenyl)amino]-2-oxoethyl dimethylsulfamate](/img/structure/B14632279.png)
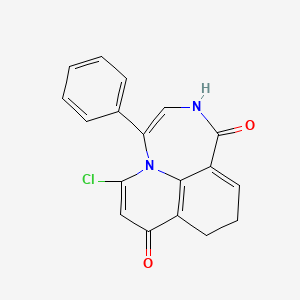
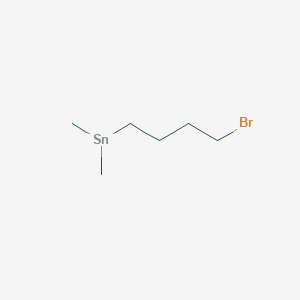
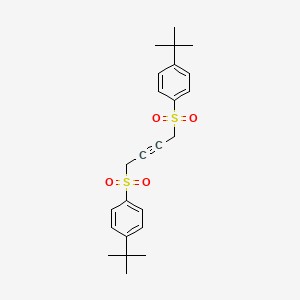
![1-[(3-Methoxyphenyl)sulfanyl]-2-nitrobenzene](/img/structure/B14632289.png)

